

# Application Notes and Protocols for [11C]PF-04802367 PET Imaging in Rodents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-04802367

Cat. No.: B8056571

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction:

[11C]**PF-04802367**, also known as PF-367, is a potent and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4][5] The carbon-11 labeled isotopologue, [11C]**PF-04802367**, has been developed as a positron emission tomography (PET) tracer for in vivo imaging of GSK-3.[1][3] GSK-3 is a key enzyme implicated in the pathophysiology of several diseases, including Alzheimer's disease, mood disorders, and some cancers.[1][3] PET imaging with [11C]**PF-04802367** allows for the non-invasive quantification and monitoring of GSK-3 levels and target engagement of GSK-3 therapeutics in preclinical rodent models.[1] This document provides a detailed protocol for conducting [11C]**PF-04802367** PET imaging studies in rodents.

## Experimental Protocols

### Radiotracer Synthesis and Quality Control

The synthesis of [11C]**PF-04802367** is typically achieved through the reaction of the corresponding phenolic precursor with [11C]CH<sub>3</sub>I in the presence of a base.

- Radiochemical Yield: Approximately 5% (uncorrected, relative to [11C]CO<sub>2</sub>).[1]
- Specific Activity: Greater than 2 Ci/μmol.[1]

- Purity: Chemical purity should be >95% and radiochemical purity >99% as determined by HPLC.
- Formulation: The final product should be formulated in a biocompatible solution, such as saline with a small percentage of ethanol, suitable for intravenous injection.

## Animal Preparation

Appropriate animal handling and preparation are crucial for obtaining high-quality and reproducible PET imaging data.

- Animal Models: Sprague-Dawley rats or various mouse strains (e.g., tumor-bearing xenograft models) can be used.[\[1\]](#)[\[6\]](#)
- Acclimatization: Animals should be acclimatized to the facility for at least one week prior to imaging.
- Fasting: To reduce variability in radiotracer uptake, animals should be fasted for 4-6 hours before the scan, with free access to water.
- Anesthesia: Anesthesia is required to prevent motion artifacts during the scan. Isoflurane (1-2% in oxygen) is a common choice for rodent PET imaging.[\[7\]](#) The animal's vital signs (respiration, temperature) should be monitored throughout the procedure.
- Catheterization: For accurate radiotracer administration and potential blood sampling, a catheter should be placed in the lateral tail vein.

## PET Imaging Protocol

The following protocol outlines the steps for [ $^{11}\text{C}$ ]PF-04802367 PET imaging in rodents.

- Radiotracer Administration:
  - The radiotracer is administered as a bolus injection via the tail vein catheter.
  - The injection volume should be kept low (e.g., < 200  $\mu\text{L}$  for mice, < 500  $\mu\text{L}$  for rats) to avoid physiological disturbances.

- The injected dose will depend on the scanner sensitivity and the specific activity of the radiotracer, but is typically in the range of 3.7-7.4 MBq (100-200  $\mu$ Ci) for mice and 18.5-37 MBq (500-1000  $\mu$ Ci) for rats.
- PET Data Acquisition:
  - Position the anesthetized animal in the PET scanner. A head-holder can be used to minimize motion.[\[7\]](#)
  - A transmission scan (using a CT or a radioactive source) should be performed prior to the emission scan for attenuation correction.[\[7\]](#)
  - The emission scan should begin immediately after the radiotracer injection.
  - Dynamic scanning for 60 minutes is recommended to capture the tracer kinetics.[\[6\]](#)[\[7\]](#) Longer scan times may be necessary depending on the research question.
  - The scan data should be acquired in list mode to allow for flexible framing during reconstruction.
- Blocking Studies (for specificity assessment):
  - To confirm the specificity of [ $^{11}$ C]**PF-04802367** binding to GSK-3, blocking studies can be performed.
  - A saturating dose of non-radiolabeled **PF-04802367** (e.g., 1-3 mg/kg) is administered prior to the injection of the radiotracer.[\[8\]](#)
  - A reduction in the PET signal in the blocked scan compared to the baseline scan indicates specific binding.

## Data Analysis

- Image Reconstruction: The acquired PET data should be corrected for attenuation, scatter, and radioactive decay.[\[7\]](#) Reconstruction is typically performed using an iterative algorithm such as 3D maximum a priori (3D MAP).[\[7\]](#)
- Region of Interest (ROI) Analysis:

- ROIs are drawn on the reconstructed PET images, often with the aid of an anatomical reference (e.g., co-registered CT or MRI scan, or a standard rodent brain atlas).
- Time-activity curves (TACs) are generated by plotting the radioactivity concentration in each ROI over time.
- Quantification:
  - Standardized Uptake Value (SUV): A semi-quantitative measure of radiotracer uptake, calculated as:
    - $$\text{SUV} = [\text{Radioactivity concentration in ROI (MBq/mL)}] / [\text{Injected dose (MBq)} / \text{Animal weight (g)}]$$
  - Kinetic Modeling: For more detailed quantitative analysis, kinetic models can be applied to the TACs. This often requires a metabolite-corrected arterial plasma input function.[\[9\]](#)
  - Tissue Ratios: In the absence of an arterial input function, ratios of uptake in a target region to a reference region (if a suitable one exists) can be calculated. However, for **[11C]PF-04802367**, a true reference region devoid of GSK-3 is not established.

## Data Presentation

Table 1: Summary of **[11C]PF-04802367** Properties and In Vivo Behavior

Parameter	Value	Reference
Target	Glycogen Synthase Kinase-3 (GSK-3)	[1]
IC50 (GSK-3 $\beta$ )	2.1 nM (enzyme assay), 1.1 nM (ADP-Glo assay)	[2][4]
Radiochemical Yield	~5% (uncorrected)	[1]
Specific Activity	>2 Ci/ $\mu$ mol	[1]
In Vivo Stability (Mice)	Rapid metabolism observed	[6]
Intact Tracer in Plasma (40 min p.i.)	32.6%	[6]
Intact Tracer in Tumor (40 min p.i.)	7.5%	[6]

Table 2: Representative [ $^{11}\text{C}$ ]PF-04802367 Rodent PET Imaging Protocol Parameters

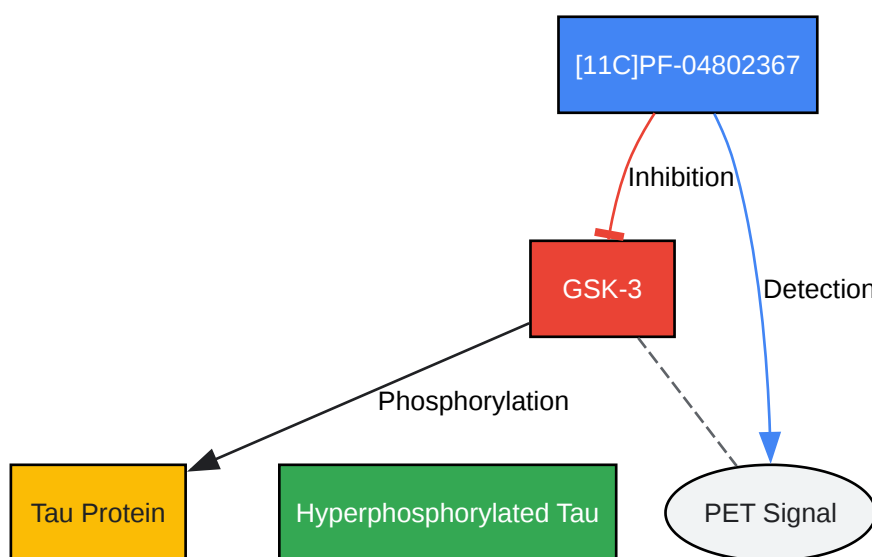
Parameter	Mouse	Rat
Anesthesia	1-2% Isoflurane in O <sub>2</sub>	1-2% Isoflurane in O <sub>2</sub>
Injection Route	Intravenous (tail vein)	Intravenous (tail vein)
Injected Dose	3.7 - 7.4 MBq (100 - 200 $\mu$ Ci)	18.5 - 37 MBq (500 - 1000 $\mu$ Ci)
Injection Volume	< 200 $\mu$ L	< 500 $\mu$ L
Scan Type	Dynamic	Dynamic
Scan Duration	60 minutes	60 minutes
Data Analysis	ROI-based SUV, TAC analysis	ROI-based SUV, TAC analysis

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for [11C]PF-04802367 PET imaging in rodents.



[Click to download full resolution via product page](#)

Caption: Signaling pathway and detection principle of [11C]PF-04802367 PET.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (PF-04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. PET imaging of glycogen synthase kinase-3 in pancreatic cancer xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for [11C]PF-04802367 PET Imaging in Rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8056571#11c-pf-04802367-pet-imaging-protocol-in-rodents]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)